molecular formula C6H10Br2O3 B14244704 2-Butanone, 3,3-dibromo-4,4-dimethoxy- CAS No. 210366-88-4

2-Butanone, 3,3-dibromo-4,4-dimethoxy-

Cat. No.: B14244704
CAS No.: 210366-88-4
M. Wt: 289.95 g/mol
InChI Key: BHBDOAGLIMJHBB-UHFFFAOYSA-N
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Description

2-Butanone, 3,3-dibromo-4,4-dimethoxy- is an organic compound with the molecular formula C6H10Br2O3 It is a derivative of butanone, where two bromine atoms and two methoxy groups are substituted at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2-butanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process generally involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where 4,4-dimethoxy-2-butanone is treated with bromine in a suitable solvent. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3,3-dibromo-4,4-dimethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 3,3-dibromo-4,4-dimethoxybutanol or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms like 3,3-dibromo-4,4-dimethoxybutanol.

    Oxidation: Oxidized products such as carboxylic acids.

Scientific Research Applications

2-Butanone, 3,3-dibromo-4,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxy-2-butanone: A precursor in the synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.

    3,3-Dibromo-2-butanone: Lacks the methoxy groups present in 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.

    2-Butanone: The parent compound without the bromine and methoxy substitutions.

Uniqueness

2-Butanone, 3,3-dibromo-4,4-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

210366-88-4

Molecular Formula

C6H10Br2O3

Molecular Weight

289.95 g/mol

IUPAC Name

3,3-dibromo-4,4-dimethoxybutan-2-one

InChI

InChI=1S/C6H10Br2O3/c1-4(9)6(7,8)5(10-2)11-3/h5H,1-3H3

InChI Key

BHBDOAGLIMJHBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(OC)OC)(Br)Br

Origin of Product

United States

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